N,N-diethylethanamine;4-methoxybenzoic acid
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Overview
Description
N,N-diethylethanamine;4-methoxybenzoic acid is a compound that combines the properties of an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the carboxylic acid component, 4-methoxybenzoic acid, is an aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine: This can be synthesized through reductive amination of secondary amines like N,N-diethylamine under Eschweiler-Clarke conditions or by the catalyzed reaction between ethylamine and methanol.
4-methoxybenzoic acid: This can be synthesized by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical reactions under controlled conditions. For example, the production of 4-methoxybenzoic acid may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can also be reduced to form different derivatives.
Substitution: Both components of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS) for bromination, methanolic KOH for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-methoxybenzoic acid can yield p-anisic acid, while reduction can produce various alcohols and ethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Properties: 4-methoxybenzoic acid has been found to possess antimicrobial properties, making it useful in the development of antiseptics.
Medicine
Drug Development: The compound’s unique properties make it a candidate for drug development, particularly in the synthesis of pharmaceuticals that require specific functional groups.
Industry
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;4-methoxybenzoic acid involves its interaction with various molecular targets. The amine component can act as a base, participating in proton transfer reactions, while the carboxylic acid component can donate protons, acting as an acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylmethylamine: Similar in structure but lacks the carboxylic acid component.
4-methoxybenzoic acid: Similar but does not contain the amine component.
Uniqueness
N,N-diethylethanamine;4-methoxybenzoic acid is unique due to the combination of an amine and a carboxylic acid in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Properties
CAS No. |
89423-18-7 |
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Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O3.C6H15N/c1-11-7-4-2-6(3-5-7)8(9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,9,10);4-6H2,1-3H3 |
InChI Key |
UYARPDRRXXDGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.COC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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